molecular formula C12H11BrS B13929443 4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene

4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene

Cat. No.: B13929443
M. Wt: 267.19 g/mol
InChI Key: GCOAJXPLKLEVQW-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene is a heterocyclic compound that features a bromine atom and a cyclopropylmethyl group attached to a benzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another approach involves the use of aryne intermediates. In this method, o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophene derivatives in a one-step intermolecular manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzo[b]thiophenes: Products with various functional groups replacing the bromine atom.

    Sulfoxides and Sulfones: Oxidation products with higher oxidation states of sulfur.

    Cyclized Products: Complex ring structures formed through cyclization reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyclopropylmethyl group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H11BrS

Molecular Weight

267.19 g/mol

IUPAC Name

4-bromo-3-(cyclopropylmethyl)-1-benzothiophene

InChI

InChI=1S/C12H11BrS/c13-10-2-1-3-11-12(10)9(7-14-11)6-8-4-5-8/h1-3,7-8H,4-6H2

InChI Key

GCOAJXPLKLEVQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CSC3=C2C(=CC=C3)Br

Origin of Product

United States

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